molecular formula C25H25N5 B11438631 N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine

N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine

Cat. No.: B11438631
M. Wt: 395.5 g/mol
InChI Key: JAPAPBKKEZJMTP-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of an adamantane moiety, which is a bulky, rigid, and lipophilic structure, attached to a phenyl ring. The triazoloquinazoline core is a fused heterocyclic system that is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a suitable triazoloquinazoline precursor with an adamantane-containing aryl amine. The starting material, such as 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, can be synthesized from anthranilic acid . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the replication of viral DNA or RNA by targeting viral polymerases . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • [1,2,4]triazolo[4,3-a]quinoxaline derivatives

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine is unique due to the presence of the adamantane moiety, which imparts increased lipophilicity and rigidity to the molecule. This structural feature enhances its ability to interact with hydrophobic pockets of target proteins and enzymes, leading to improved biological activity . Additionally, the triazoloquinazoline core provides a versatile scaffold for further chemical modifications and optimization .

Properties

Molecular Formula

C25H25N5

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

InChI

InChI=1S/C25H25N5/c1-2-4-22-21(3-1)23-29-26-15-30(23)24(28-22)27-20-7-5-19(6-8-20)25-12-16-9-17(13-25)11-18(10-16)14-25/h1-8,15-18H,9-14H2,(H,27,28)

InChI Key

JAPAPBKKEZJMTP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6C7=NN=CN75

Origin of Product

United States

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